N-(2,4-dimethylphenyl)cyclohexanimine
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Overview
Description
N-(2,4-dimethylphenyl)cyclohexanimine is an organic compound that belongs to the class of cyclohexylamines It is characterized by the presence of a cyclohexane ring bonded to an imine group, which is further substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)cyclohexanimine typically involves the reaction of 2,4-dimethylphenylamine with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)cyclohexanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, yielding N-(2,4-dimethylphenyl)cyclohexylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Production of N-(2,4-dimethylphenyl)cyclohexylamine.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
N-(2,4-dimethylphenyl)cyclohexanimine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)cyclohexanimine involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)formamide: Similar structure but with a formamide group instead of a cyclohexanimine.
N-(2,4-dimethylphenyl)methylamine: Contains a methylamine group instead of a cyclohexanimine.
Properties
CAS No. |
781628-61-3 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)cyclohexanimine |
InChI |
InChI=1S/C14H19N/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h8-10H,3-7H2,1-2H3 |
InChI Key |
CJTVUALTIFODSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2CCCCC2)C |
Origin of Product |
United States |
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